1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16418373
InChI: InChI=1S/C13H20N4.ClH/c1-3-7-17-9-6-12(15-17)10-14-11-13-5-4-8-16(13)2;/h4-6,8-9,14H,3,7,10-11H2,1-2H3;1H
SMILES:
Molecular Formula: C13H21ClN4
Molecular Weight: 268.78 g/mol

1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16418373

Molecular Formula: C13H21ClN4

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C13H21ClN4
Molecular Weight 268.78 g/mol
IUPAC Name N-[(1-methylpyrrol-2-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H20N4.ClH/c1-3-7-17-9-6-12(15-17)10-14-11-13-5-4-8-16(13)2;/h4-6,8-9,14H,3,7,10-11H2,1-2H3;1H
Standard InChI Key NUFPRNOECMENOX-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CC(=N1)CNCC2=CC=CN2C.Cl

Introduction

1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound featuring both pyrrole and pyrazole moieties, which are nitrogen-containing heterocycles. This compound is of interest in medicinal chemistry due to its potential biological activities and unique structural properties. The presence of a methanamine group further contributes to its potential applications in pharmacology.

Key Structural Features:

  • Pyrrole Ring: A five-membered nitrogen-containing heterocycle known for its stability and reactivity.

  • Pyrazole Ring: A five-membered heterocycle with two nitrogen atoms, contributing to the compound's potential biological activity.

  • Methanamine Group: Enhances the compound's reactivity and potential for forming complexes with biological targets.

Synthesis Methods

The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multi-step organic reactions. These methods require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Synthesis Steps:

  • Formation of Pyrrole and Pyrazole Moieties: This involves the synthesis of the individual heterocyclic rings, which can be achieved through various organic chemistry methods.

  • Coupling Reactions: The pyrrole and pyrazole moieties are then coupled with the methanamine group under controlled conditions.

  • Purification: Techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product.

Chemical Reactivity

The chemical reactivity of 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is influenced by the presence of the amine and heterocyclic groups. Potential reactions include nucleophilic substitutions and electrophilic additions, which can be utilized to derive related compounds or modify the existing structure for enhanced properties.

Types of Reactions:

  • Nucleophilic Substitutions: Involving the replacement of a leaving group by a nucleophile.

  • Electrophilic Additions: Involving the addition of an electrophile to a double bond or other unsaturated system.

Biological Activities and Potential Applications

Compounds containing pyrrole and pyrazole structures are known to exhibit diverse biological activities, including potential therapeutic applications in neurology or pharmacology. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or exhibit enzyme inhibition properties.

Potential Applications:

  • Neurological Disorders: Due to potential interactions with neurotransmitter systems.

  • Pharmacological Agents: As enzyme inhibitors or modulators of biological pathways.

Spectroscopic Analysis

Spectral analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are crucial for confirming the structure and purity of 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Spectroscopic Techniques:

  • 1H-NMR: Provides information about the hydrogen atoms in the molecule.

  • 13C-NMR: Offers insights into the carbon skeleton of the compound.

  • IR Spectroscopy: Helps identify functional groups based on their vibrational frequencies.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activities
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanaminePyrrole and Pyrazole RingsPotential Neurological and Pharmacological Applications
2-Acetyl-N-methylpyrroleAcetyl Group on PyrroleNeuroactive Properties
4-MethylpyrroleSimple Pyrrole StructureUsed in Organic Syntheses
3-Propyloxy-N-methylpyrazolePyrazole with Propyloxy GroupAnti-inflammatory Effects

This table highlights the unique features and potential applications of 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine compared to other related compounds.

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